molecular formula C13H14N6O2 B2371331 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034414-71-4

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2371331
CAS No.: 2034414-71-4
M. Wt: 286.295
InChI Key: RSCGAMDTMREOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 8 and a methyl-pyrrole carboxamide moiety at position 2.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-18-6-3-4-9(18)12(20)15-8-10-16-17-11-13(21-2)14-5-7-19(10)11/h3-7H,8H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCGAMDTMREOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5O2C_{14}H_{13}N_{5}O_{2} with a molecular weight of 283.29 g/mol. The compound features a triazolo-pyrazine core structure which is crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolo-pyrazine derivatives. A related compound demonstrated significant cytotoxic activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells. The IC50 values for these compounds were reported as low as 0.25 μM, indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHepG20.25AMPK phosphorylation
Compound BMCF70.49Cell cycle arrest via p53/p21
N-(piperidine)Various0.49–48.0Multiple pathways

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has also been investigated. For instance, derivatives have shown promising results against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .

Table 2: Antimicrobial Activity

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Anticancer Mechanisms : The compound may induce apoptosis in cancer cells through pathways involving AMPK activation and modulation of cell cycle regulators such as p53 and p21 .
  • Antimicrobial Mechanisms : The antibacterial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Case Studies

In recent research involving the synthesis and evaluation of various triazolo-pyrazine derivatives, several compounds were tested for their anticancer properties. Among these, one derivative exhibited significant activity against a panel of human cancer cell lines with promising structure-activity relationships (SAR) identified .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that the triazole moiety can enhance the biological activity of compounds by improving their interaction with cellular targets involved in cancer progression.

In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth and induce apoptosis in cancer cells, suggesting potential as anticancer agents. The incorporation of the triazole ring has been linked to improved potency in inhibiting cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) .

Inhibition of Protein Kinases

The compound is also being investigated for its ability to inhibit specific protein kinases such as c-Met and VEGFR-2. These kinases play critical roles in cell signaling pathways related to growth, survival, and angiogenesis. By targeting these pathways, the compound may help in developing therapies for conditions characterized by abnormal cell proliferation and vascularization .

Biological Mechanisms

The mechanisms through which N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide exerts its effects include:

  • Binding Affinity : The unique structural elements allow for effective binding to target proteins.
  • Bioisosterism : The triazole moiety can serve as an amide bond surrogate, enhancing stability against enzymatic degradation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the triazolopyrazine core.
  • Functionalization with methoxy groups.
  • Attachment of the pyrrole ring via carboxamide formation.

These synthetic routes are optimized for yield and purity using various catalysts and reaction conditions .

Case Studies

Several studies have documented the biological activity and therapeutic potential of this compound:

  • Study on Antiproliferative Effects : A comparative analysis revealed that compounds with the triazole scaffold demonstrated lower IC50 values in human cancer cell lines compared to their non-triazole counterparts .
  • Protein Kinase Inhibition : Research focused on the interaction between this compound and c-Met/VEGFR-2 kinases showed promising results in inhibiting their activity, suggesting applications in targeted cancer therapies .

Comparison with Similar Compounds

(a) 8-Hydroxy vs. 8-Methoxy Derivatives

The compound N-[(8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide () shares the same triazolopyrazine scaffold but replaces the methoxy group with a hydroxy group at position 6. Key differences include:

  • Stability : Methoxy groups are less prone to oxidation than hydroxy groups, suggesting improved metabolic stability for the 8-methoxy derivative .

(b) 8-Nitrophenoxy and Amino Substituents

Compounds such as 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine () and 8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide exhibit distinct substituents at position 7. The nitro and amino groups introduce strong electron-withdrawing or -donating effects, which can modulate reactivity and target binding. For example, the 8-amino group in derivatives is associated with enhanced cytotoxicity and kinase inhibition, whereas the 8-methoxy group may prioritize metabolic stability over potency .

Carboxamide Side-Chain Modifications

(a) Pyrrole vs. Phenyl-Triazole Carboxamides

The target compound’s 1-methyl-pyrrole carboxamide contrasts with the 2-phenyl-2H-1,2,3-triazole-4-carboxamide side chain in . Structural differences include:

  • Conformational Flexibility : The methyl-pyrrole group may allow more rotational freedom, enabling adaptive binding to diverse biological targets .

(b) Saturated vs. Unsaturated Ring Systems

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide () features a fully saturated pyrazine ring, which reduces planarity and π-π stacking interactions compared to the unsaturated target compound. Saturation often enhances metabolic stability but may compromise binding affinity to flat aromatic binding pockets .

Complex Fused Heterocyclic Systems

Compounds like 1-((1S,2R,4S)-4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-ethylcyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine () incorporate additional fused rings (e.g., pyrrolo-triazolopyrazine), increasing molecular complexity and steric bulk. These modifications often enhance target selectivity but may introduce synthetic challenges, as seen in the multi-step protocols involving trifluoroacetic acid and HPLC purification (). In contrast, the target compound’s simpler structure may offer advantages in scalability and cost-effectiveness .

Activity Profiles

  • Cytotoxicity: Derivatives with 8-oxo groups (e.g., ω-(7-aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids in ) exhibit cytotoxicity linked to the electron-deficient pyrazinone core. The 8-methoxy group in the target compound may reduce such effects, favoring safer profiles .
  • Kinase Inhibition : The phenyl-triazole carboxamide in analogs shows kinase inhibition, suggesting that side-chain modifications in the target compound could be tailored for similar applications .

Preparation Methods

Starting Materials Approach

The synthesis of the 8-methoxy-triazolo[4,3-a]pyrazine core begins with commercially available 2,3-dichloropyrazine (1). The general synthetic pathway involves:

  • Nucleophilic substitution with hydrazine hydrate to introduce the hydrazine group
  • Cyclization with triethoxymethane to form the triazole ring
  • Introduction of the methoxy group at the 8-position via nucleophilic aromatic substitution
Step Reagents Conditions Yield (%)
1 Hydrazine hydrate, Ethanol Reflux, 4-6 h 75-80
2 Triethoxymethane, Acetic acid 80-90°C, 3-4 h 65-70
3 Sodium methoxide, Methanol Reflux, 6 h 60-65

Cyclization Approach

An alternative approach involves the direct construction of the triazolo[4,3-a]pyrazine scaffold through a cyclocondensation reaction:

  • Preparation of a suitably functionalized pyrazine-2-carbohydrazide
  • Cyclization under acidic conditions to form the triazole ring
  • Subsequent methoxylation at the 8-position

The cyclization reaction is particularly critical, as it establishes the fused bicyclic system that forms the core of the target molecule.

Synthesis of 1-Methyl-1H-pyrrole-2-carboxylic Acid

The 1-methyl-1H-pyrrole-2-carboxylic acid component can be prepared through several routes, each with specific advantages depending on available starting materials.

N-Methylation of Pyrrole Followed by Carboxylation

This approach begins with pyrrole and involves:

  • N-methylation using a suitable methylating agent (typically methyl iodide)
  • Selective carboxylation at the 2-position

The N-methylation step typically employs sodium hydroxide in dimethyl sulfoxide, as demonstrated in the following reaction scheme:

Reagent Quantity Role
Pyrrole 10 mmol Starting material
Methyl iodide 11 mmol Methylating agent
Sodium hydroxide 11 mmol Base
Dimethyl sulfoxide 20 mL Solvent

The reaction proceeds at room temperature for approximately 5 hours, yielding N-methylpyrrole with yields typically around 93%. The subsequent carboxylation at the 2-position can be achieved through:

  • Vilsmeier-Haack formylation to introduce an aldehyde group
  • Oxidation of the aldehyde to a carboxylic acid

Alternatively, direct carboxylation can be performed using ethyl chloroformate in a Friedel-Crafts acylation, though this approach may give variable yields.

From Pyrrole Esters

Another approach involves:

  • Synthesis of methyl pyrrole-2-carboxylate
  • N-methylation to yield methyl 1-methyl-1H-pyrrole-2-carboxylate
  • Hydrolysis to obtain the free carboxylic acid

This route may be preferred when suitable pyrrole esters are readily available.

Coupling Strategies for Final Assembly

The final assembly of the target compound involves coupling the 8-methoxy-triazolo[4,3-a]pyrazin-3-ylmethylamine with 1-methyl-1H-pyrrole-2-carboxylic acid. Several coupling methodologies can be employed:

Direct Amide Coupling

This approach uses coupling reagents to activate the carboxylic acid for reaction with the amine:

Coupling Agent Solvent Base Temperature (°C) Time (h) Yield (%)
HATU DMF DIPEA RT 8-12 70-75
EDC/HOBt DCM TEA RT 12-24 65-70
PyBOP DMF NMM RT 10-16 68-72

HATU-mediated coupling often provides the highest yields, with minimal racemization or side reactions.

Via Acid Chloride Intermediate

An alternative approach involves:

  • Conversion of 1-methyl-1H-pyrrole-2-carboxylic acid to the corresponding acid chloride
  • Reaction with 8-methoxy-triazolo[4,3-a]pyrazin-3-ylmethylamine in the presence of a base

The acid chloride formation is typically achieved using oxalyl chloride in dichloromethane with catalytic DMF, followed by coupling with the amine component in the presence of a base such as DIPEA.

Complete Synthetic Pathway

Based on the above considerations, a complete synthetic pathway for N-((8-methoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide can be outlined:

Preparation of 8-methoxy-triazolo[4,3-a]pyrazin-3-ylmethylamine

  • Reaction of 2,3-dichloropyrazine with hydrazine hydrate in ethanol
  • Cyclization of the resulting hydrazinopyrazine with triethoxymethane
  • Methoxylation at the 8-position using sodium methoxide
  • Introduction of the aminomethyl group at the 3-position via appropriate functionalization

Preparation of 1-methyl-1H-pyrrole-2-carboxylic acid

  • N-methylation of pyrrole using methyl iodide and sodium hydroxide
  • Carboxylation at the 2-position using Vilsmeier-Haack formylation followed by oxidation

Final Coupling

Amide formation between 8-methoxy-triazolo[4,3-a]pyrazin-3-ylmethylamine and 1-methyl-1H-pyrrole-2-carboxylic acid using HATU as the coupling agent.

Step Starting Material Reagents Conditions Product Yield (%)
1 2,3-dichloropyrazine NH₂NH₂·H₂O, EtOH Reflux, 4-6 h Hydrazinopyrazine 75-80
2 Hydrazinopyrazine HC(OEt)₃, AcOH 80-90°C, 3-4 h Triazolopyrazine 65-70
3 Triazolopyrazine NaOCH₃, MeOH Reflux, 6 h 8-methoxy-triazolopyrazine 60-65
4 8-methoxy-triazolopyrazine Various methods Various 8-methoxy-triazolopyrazin-3-ylmethylamine 55-60
5 Pyrrole CH₃I, NaOH, DMSO RT, 5 h N-methylpyrrole 90-93
6 N-methylpyrrole POCl₃, DMF then oxidation Various 1-methyl-1H-pyrrole-2-carboxylic acid 60-65
7 Components from steps 4 and 6 HATU, DIPEA, DMF RT, 8-12 h Target compound 70-75

Alternative Synthetic Approaches

Convergent Synthesis via Triazole Formation

An alternative approach involves:

  • Preparation of a suitably functionalized aminomethylpyrazine with a methoxy group
  • Preparation of 1-methyl-1H-pyrrole-2-carboxamide derivative
  • Coupling to form the amide linkage
  • Cyclization to form the triazole ring

This convergent approach may offer advantages in terms of functional group compatibility and overall efficiency.

Late-Stage Methoxylation

Another strategy involves:

  • Construction of thetriazolo[4,3-a]pyrazine core
  • Amide coupling with 1-methyl-1H-pyrrole-2-carboxylic acid
  • Late-stage introduction of the methoxy group at the 8-position

This approach may be advantageous when the methoxy group could interfere with earlier synthetic steps.

Purification and Characterization

Purification Methods

The final product and key intermediates can be purified using:

  • Column chromatography (typical eluent systems include ethyl acetate/hexane or dichloromethane/methanol)
  • Recrystallization (common solvent systems include ethyl acetate/hexane or ethanol/water)
  • Preparative HPLC for final purification to analytical grade

Characterization Techniques

The structure and purity of the target compound can be confirmed using:

Technique Key Parameters/Observations
¹H NMR Characteristic signals for pyrrole protons (δ 6.0-7.0 ppm), methoxy group (δ 3.8-4.0 ppm), and amide NH (δ 8.0-8.5 ppm)
¹³C NMR Carbonyl carbon (δ 160-165 ppm), aromatic/heterocyclic carbons (δ 110-150 ppm)
HRMS Molecular ion peak at m/z 287.1251 [M+H]⁺
IR Characteristic absorptions for C=O (1630-1650 cm⁻¹), NH (3300-3400 cm⁻¹)
HPLC Single peak with purity >95%
Elemental Analysis C₁₃H₁₄N₆O₂: C, 54.54%; H, 4.93%; N, 29.36%

Synthesis Optimization and Considerations

Critical Parameters

Several factors significantly impact the efficiency of the synthesis:

  • Temperature control during the triazole formation to minimize side reactions
  • Selection of appropriate coupling agents for the amide formation to maximize yield
  • Purification protocols to ensure high purity of the final product

Scale-Up Considerations

For larger-scale preparation, adjustments to the protocol may be necessary:

  • Modification of solvent volumes and concentration
  • Alternative purification strategies (e.g., crystallization instead of chromatography)
  • Safety considerations for handling larger quantities of reactive reagents

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions, including cyclization and condensation. A validated approach uses carbonyldiimidazole (CDI) to activate carboxylic acids, followed by coupling with hydrazinopyrazinone intermediates under reflux in anhydrous DMF (100°C, 24 hours). Purification is achieved via recrystallization (DMF/i-propanol) or column chromatography. Key steps include temperature control and inert atmospheres to minimize side reactions .

Q. What analytical techniques confirm structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) assesses purity (>95% by area normalization). X-ray crystallography may resolve ambiguities in complex cases .

Q. How is the compound characterized for solubility and stability?

Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy. Stability studies involve accelerated degradation under varied pH (1–13) and temperature (25–60°C), monitored via HPLC. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Yield optimization requires adjusting catalysts (e.g., Lewis acids), solvent polarity (DMF vs. THF), and reaction time. Microwave-assisted synthesis reduces cyclization time from 24 hours to 2–4 hours. Catalyst screening (e.g., Pd/C for cross-coupling) and solvent-free mechanochemical methods also enhance efficiency .

Q. What strategies resolve contradictions in biological activity data?

Contradictions arise from assay variability (e.g., cell lines, enzyme isoforms). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) is critical. Meta-analyses of structural analogs (e.g., ethoxy vs. methoxy derivatives) clarify substituent effects on activity .

Q. How does the 8-methoxy group influence pharmacological properties?

The methoxy group enhances lipophilicity (logP calculations) and metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative SAR studies with des-methoxy analogs show a 3–5-fold increase in target binding (e.g., kinase inhibition) due to improved hydrophobic interactions .

Q. What in vitro models study enzyme inhibition mechanisms?

Recombinant enzyme assays (e.g., kinases, phosphodiesterases) quantify IC₅₀ values under physiological pH and temperature. Isothermal titration calorimetry (ITC) measures binding thermodynamics, while fluorescent probes (e.g., ATP-Glo) monitor real-time activity. Primary cell cultures validate target engagement in disease-relevant contexts .

Q. How do pyrrole-2-carboxamide modifications affect selectivity?

Substituent scanning (e.g., methyl vs. trifluoromethyl groups) identifies steric and electronic effects. Molecular docking reveals that bulkier groups at the pyrrole nitrogen reduce off-target binding to adenosine receptors. Fluorine substitution improves membrane permeability (Caco-2 assay) without compromising potency .

Q. Which computational methods guide derivative design?

Density functional theory (DFT) predicts reactive intermediates, while molecular dynamics (MD) simulations assess binding pocket flexibility. Free-energy perturbation (FEP) calculations optimize substituent interactions. Machine learning models trained on triazolo-pyrazine datasets prioritize synthetically accessible leads .

Q. How are stability issues addressed during formulation?

pH-sensitive degradation is mitigated via buffered solutions (PBS, pH 7.4). Nanocrystal formulations enhance aqueous solubility, while lipid-based carriers (e.g., liposomes) protect against hydrolytic cleavage. Forced degradation studies identify degradation products, guiding excipient selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.